molecular formula C18H18Cl2N4O B10758006 (4r)-7,8-Dichloro-1',9-Dimethyl-1-Oxo-1,2,4,9-Tetrahydrospiro[beta-Carboline-3,4'-Piperidine]-4-Carbonitrile

(4r)-7,8-Dichloro-1',9-Dimethyl-1-Oxo-1,2,4,9-Tetrahydrospiro[beta-Carboline-3,4'-Piperidine]-4-Carbonitrile

Cat. No.: B10758006
M. Wt: 377.3 g/mol
InChI Key: XGUIMGJMQKZRGM-LLVKDONJSA-N
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Chemical Reactions Analysis

Types of Reactions

(4R)-7,8-dichloro-1’,9-dimethyl-1-oxo-1,2,4,9-tetrahydrospiro[beta-carboline-3,4’-piperidine]-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .

Scientific Research Applications

Properties

Molecular Formula

C18H18Cl2N4O

Molecular Weight

377.3 g/mol

IUPAC Name

(4R)-7,8-dichloro-1',9-dimethyl-1-oxospiro[2,4-dihydropyrido[3,4-b]indole-3,4'-piperidine]-4-carbonitrile

InChI

InChI=1S/C18H18Cl2N4O/c1-23-7-5-18(6-8-23)11(9-21)13-10-3-4-12(19)14(20)15(10)24(2)16(13)17(25)22-18/h3-4,11H,5-8H2,1-2H3,(H,22,25)/t11-/m1/s1

InChI Key

XGUIMGJMQKZRGM-LLVKDONJSA-N

Isomeric SMILES

CN1CCC2(CC1)[C@@H](C3=C(C(=O)N2)N(C4=C3C=CC(=C4Cl)Cl)C)C#N

Canonical SMILES

CN1CCC2(CC1)C(C3=C(C(=O)N2)N(C4=C3C=CC(=C4Cl)Cl)C)C#N

Origin of Product

United States

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